
5-azido-2,3-dihydro-1H-indene
Overview
Description
5-Azido-2,3-dihydro-1H-indene is a heterocyclic organic compound with the chemical formula C9H9N3 This compound is characterized by the presence of an azido group (-N3) attached to the indene ring system
Mechanism of Action
Indole Derivatives
Indole derivatives, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide, have been studied for their biological potential . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Some 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed and synthesized as new selective DDR1 inhibitors . DDR1 is a type of collagen receptor that is involved in cell communication and adhesion. Inhibiting DDR1 can suppress the signaling pathways that lead to diseases like cancer .
Pharmacokinetics
For instance, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have shown promising in vivo therapeutic efficacy in models of pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2,3-dihydro-1H-indene typically involves the azidation of 2,3-dihydro-1H-indene. One common method includes the reaction of 2,3-dihydro-1H-indene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed:
Substitution Reactions: Various substituted indene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-indene derivatives.
Scientific Research Applications
5-Azido-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the azido group.
5-Amino-2,3-dihydro-1H-indene: The reduced form of 5-azido-2,3-dihydro-1H-indene.
Indole Derivatives: Compounds with similar indene ring systems but different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
5-azido-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOMJDAURJHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1461435.png)
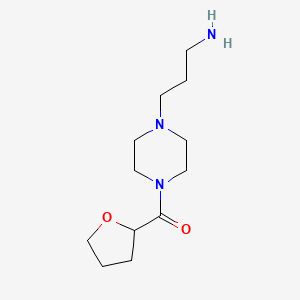
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
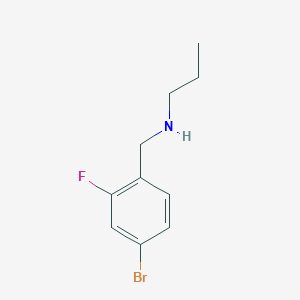
amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)
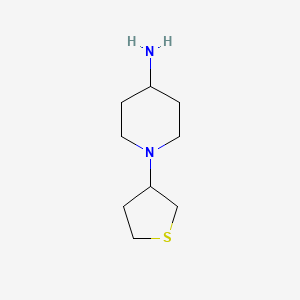
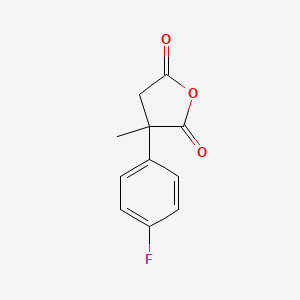

![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

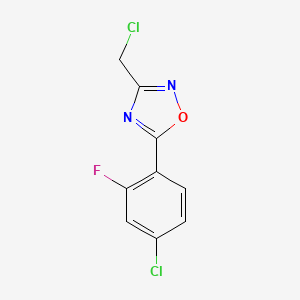
![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)
